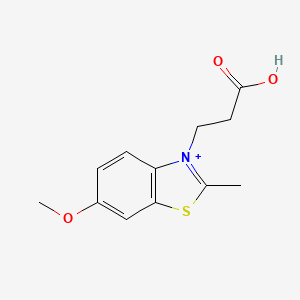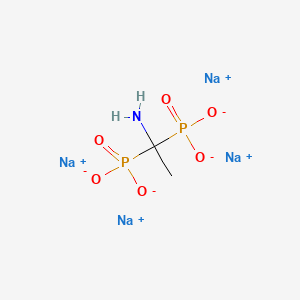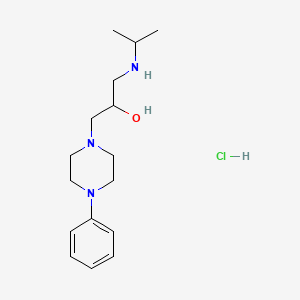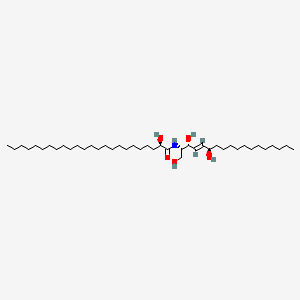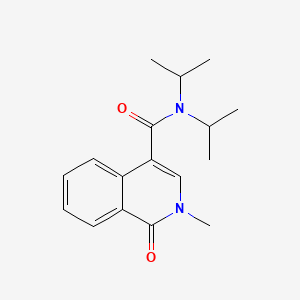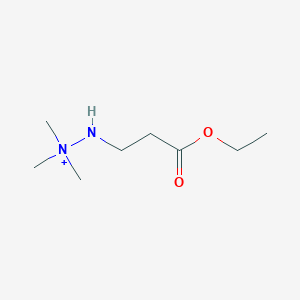
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulphonyl, and pyrazolyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves rigorous purification steps, including crystallization and filtration, to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature control, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the sulphonyl groups can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylbenzenesulfonic acid
- 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-sulfophenyl)azo-2-pyrazolin-5-one disodium salt
Uniqueness
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
83027-47-8 |
|---|---|
Molekularformel |
C22H16Cl2N5NaO8S3 |
Molekulargewicht |
668.5 g/mol |
IUPAC-Name |
sodium;4-[4-[[3-(benzenesulfonylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O8S3.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)40(35,36)37)26-25-14-6-5-9-16(10-14)39(33,34)28-38(31,32)15-7-3-2-4-8-15;/h2-12,21,28H,1H3,(H,35,36,37);/q;+1/p-1 |
InChI-Schlüssel |
SISGTWRQESSKQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





